molecular formula C21H27Br3O6 B14505380 Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate CAS No. 63804-01-3

Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate

Cat. No.: B14505380
CAS No.: 63804-01-3
M. Wt: 615.1 g/mol
InChI Key: NWOZIDSWGDJFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is a chemical compound with a complex structure, consisting of a benzene ring substituted with three 4-bromobutyl groups and three carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the carboxylate groups to alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield Tris(4-hydroxybutyl) benzene-1,2,4-tricarboxylate, while oxidation with potassium permanganate can introduce additional carboxylate groups.

Scientific Research Applications

Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination compounds.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and flame retardants.

Mechanism of Action

The mechanism by which Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and carboxylate groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely, from interacting with enzymes in biological systems to forming cross-linked networks in polymeric materials.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Used as a plasticizer in various applications.

    Tris(2-oxiranylmethyl) benzene-1,2,4-tricarboxylate: Utilized in the synthesis of epoxy resins and other polymeric materials.

    Tris(4-bromophenyl) benzene-1,2,4-tricarboxylate: Employed in the development of porous aromatic frameworks and other advanced materials.

Uniqueness

Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is unique due to the presence of 4-bromobutyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63804-01-3

Molecular Formula

C21H27Br3O6

Molecular Weight

615.1 g/mol

IUPAC Name

tris(4-bromobutyl) benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C21H27Br3O6/c22-9-1-4-12-28-19(25)16-7-8-17(20(26)29-13-5-2-10-23)18(15-16)21(27)30-14-6-3-11-24/h7-8,15H,1-6,9-14H2

InChI Key

NWOZIDSWGDJFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCCCBr)C(=O)OCCCCBr)C(=O)OCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.